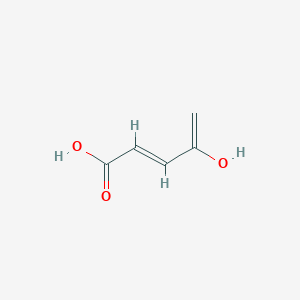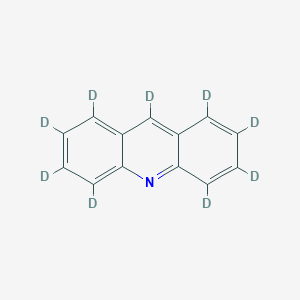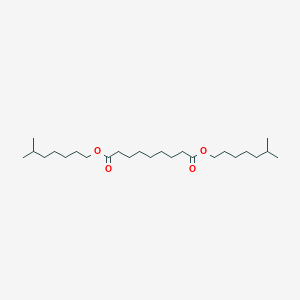
ジイソオクチルアゼレート
説明
Nonanedioic acid, diisooctyl ester is a useful research compound. Its molecular formula is C25H48O4 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nonanedioic acid, diisooctyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonanedioic acid, diisooctyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
材料科学:可塑剤
ジイソオクチルアゼレートは、プラスチックの製造における可塑剤として役立ちます . これは、プラスチック材料の柔軟性と加工性を向上させるために使用されます。その低揮発性と高沸点は、高温での用途に適しています。技術グレードの化合物として、ポリマーの耐久性と長寿命に貢献しています。
環境科学:非フタル酸エステル系可塑剤
環境科学では、ジイソオクチルアゼレートは非フタル酸エステル系可塑剤として認識されています . これは、フタル酸エステルの制限により、ますます使用されている、新たな非フタル酸エステル系可塑剤群の一部です。これらの化合物は、環境における発生、運命、および潜在的なヒトへの曝露リスクについて研究されています。
医学研究:免疫調節活性
ジイソオクチルアゼレートの誘導体、例えばアゼライン酸エステルは、その免疫調節活性について研究されてきました . これらは、インスリン抵抗性およびその他の代謝性疾患の軽減に有望です。ジイソオクチルアゼレート自体は、医療治療に直接使用されない可能性がありますが、その誘導体の潜在的な治療的有用性は、重要な研究分野です。
エネルギー生産:バイオベースポリオール
エネルギー生産の文脈では、ジイソオクチルアゼレート関連化合物は、バイオベースポリオールの作成のために検討されています . これらのポリオールは、ポリウレタンフォームの製造に使用でき、断熱材としての用途があり、省エネに貢献します。
農業:機器における安全な可塑剤
農業への直接的な用途は広く文書化されていませんが、ジイソオクチルアゼレートのような安全な可塑剤を農業用機器や包装に使用する事は、より持続可能で毒性の低い材料を提供することにより、間接的にセクターに利益をもたらす可能性があります .
産業用途:潤滑油および油圧作動油
ジイソオクチルアゼレートは、潤滑油および油圧作動油の成分として、産業分野で使用されています . その特性は、機械の摩耗を減らすのに役立ち、機器の寿命を延ばし、効率を向上させます。
特性
IUPAC Name |
bis(6-methylheptyl) nonanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O4/c1-22(2)16-10-8-14-20-28-24(26)18-12-6-5-7-13-19-25(27)29-21-15-9-11-17-23(3)4/h22-23H,5-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNJQGPDCDNZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCCCCCCC(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067221 | |
| Record name | Diisooctyl azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106-03-6, 26544-17-2 | |
| Record name | 1,9-Bis(6-methylheptyl) nonanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(6-methylheptyl) azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanedioic acid, 1,9-diisooctyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanedioic acid, 1,9-diisooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisooctyl azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisooctyl azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(6-methylheptyl) azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Beyond sensor applications, are there other uses for Diisooctyl azelate in material science?
A2: Yes, Diisooctyl azelate is a valuable plasticizer in composite solid propellants. [] Studies demonstrate its role in enhancing the aging performance of hydroxyl-terminated polybutadiene (HTPB)/hexamethylene diisocyanate (HMDI) based propellants. When incorporated into the propellant matrix, Diisooctyl azelate contributes to desirable mechanical properties, such as reduced stress and increased strain during aging. [] This positive impact on aging behavior is crucial for extending the shelf-life and reliability of solid propellant motors.
Q2: What is the impact of Diisooctyl azelate concentration on its effectiveness as a plasticizer?
A3: Research shows that the concentration of Diisooctyl azelate directly influences its plasticizing effect and, consequently, the performance of the material. [, ] For instance, in SH-SAW sensors, increasing the DIOA concentration in a polystyrene coating led to higher sensitivity for benzene detection, with an optimal concentration of 17.5% by weight yielding the lowest detection limit. [] Similarly, in Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, a PVC membrane plasticized with 75% Diisooctyl azelate showed enhanced analyte absorbance, proving beneficial for detecting BTEX compounds. [] These findings highlight the importance of optimizing plasticizer concentration for specific applications to achieve desired material properties and performance.
Q3: How does the molecular structure of Diisooctyl azelate relate to its function as a plasticizer?
A4: While the provided research doesn't delve into specific structure-activity relationships for Diisooctyl azelate, its molecular structure offers insights into its plasticizing properties. The molecule consists of a nine-carbon dicarboxylic acid (azelaic acid) esterified with two isooctyl alcohol groups. These branched isooctyl chains hinder the close packing of polymer chains, increasing their mobility and resulting in a more flexible material. [] Further research into structure-activity relationships could explore how modifications to the alkyl chain length or branching might impact its plasticizing efficiency and compatibility with different polymers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


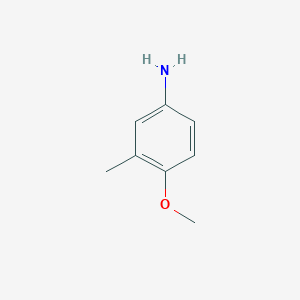

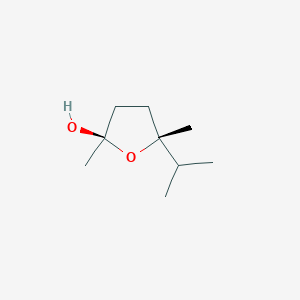
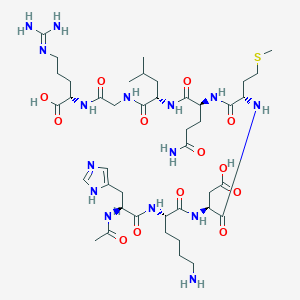
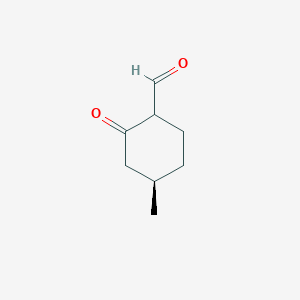


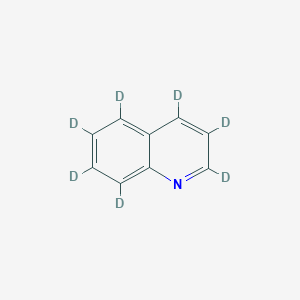
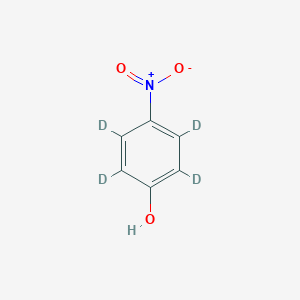
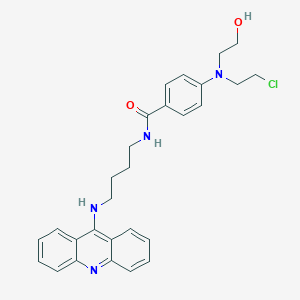
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)
![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)
